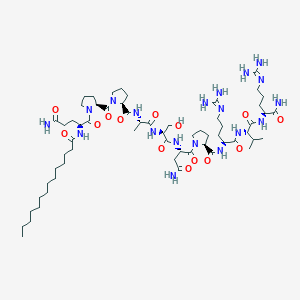
myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 is a synthetic peptide known for its biological activity as a dynamin inhibitor. This compound interferes with the binding of amphiphysin and dynamin, which are crucial for various cellular processes, including endocytosis and vesicle trafficking .
科学的研究の応用
Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes involving dynamin and amphiphysin.
Medicine: Explored for potential therapeutic applications in diseases where dynamin-mediated processes are dysregulated.
Industry: Utilized in the development of peptide-based drugs and biochemical assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as HPLC are employed to isolate the desired peptide from by-products and impurities.
化学反応の分析
Types of Reactions
Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP.
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
作用機序
The compound exerts its effects by inhibiting the interaction between dynamin and amphiphysin. Dynamin is a GTPase involved in membrane fission events, and its inhibition can disrupt endocytosis and other vesicle trafficking processes. The peptide binds to the proline-rich domain of dynamin, preventing its association with amphiphysin and other SH3 domain-containing proteins .
類似化合物との比較
Similar Compounds
- Myristoyl-Gly-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2
- Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Lys-NH2
Uniqueness
Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 is unique due to its specific sequence and myristoylation, which enhances its membrane-binding properties and biological activity. The presence of multiple proline residues also contributes to its structural rigidity and interaction with target proteins.
特性
分子式 |
C61H107N19O14 |
|---|---|
分子量 |
1330.64 |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-5-amino-5-oxo-2-(tetradecanoylamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-40(27-28-46(62)82)57(92)80-33-20-25-45(80)59(94)79-32-19-23-43(79)54(89)71-37(4)51(86)76-42(35-81)53(88)75-41(34-47(63)83)58(93)78-31-18-24-44(78)55(90)74-39(22-17-30-70-61(67)68)52(87)77-49(36(2)3)56(91)73-38(50(64)85)21-16-29-69-60(65)66/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,89)(H,72,84)(H,73,91)(H,74,90)(H,75,88)(H,76,86)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



